Ethoxazene Hydrochloride: A Technical Guide to Its Fundamental Properties
Ethoxazene Hydrochloride: A Technical Guide to Its Fundamental Properties
This document provides a comprehensive technical overview of the fundamental properties of ethoxazene hydrochloride, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, synthesis, analytical methodologies, and core biochemical characteristics.
Core Chemical and Physical Properties
Ethoxazene hydrochloride is the hydrochloride salt of ethoxazene, an aromatic azo compound. Structurally, it features a diazo bridge linking an ethoxy-substituted phenyl ring to a phenylenediamine ring.[1][2] This azo linkage is the chromophore responsible for its nature as a dye.[1] The molecule is achiral.[3] Its unique chemical architecture has made it a subject of interest in synthetic chemistry and biochemical research.[1]
Quantitative physicochemical data for ethoxazene and its hydrochloride salt are summarized below. Note that some properties are predicted values for the base molecule.
| Property | Value | Reference |
| IUPAC Name | 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | [2] |
| CAS Number | 2313-87-3 | [1][2] |
| Molecular Formula | C₁₄H₁₇ClN₄O | [2] |
| Molecular Weight | 292.77 g/mol | [2] (Calculated) |
| Base Molecular Formula | C₁₄H₁₆N₄O | [3][4] |
| Base Molecular Weight | 256.307 g/mol | [4] |
| Melting Point (Base) | 116-117 °C | [4] |
| Boiling Point (Base) | 478.1 ± 35.0 °C (Predicted) | [4] |
| pKa (Base) | 3.24 ± 0.10 (Predicted) | [4] |
| LogP (Base) | 4.82750 | [4] |
| Hydrogen Bond Donors | 2 (Base) | [4] |
| Hydrogen Bond Acceptors | 5 (Base) | [4] |
Synthesis and Purification
The synthesis of ethoxazene is a classic example of a diazo coupling reaction, a fundamental process in organic chemistry.[1][5] The process involves two primary stages: the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.[1]
Experimental Protocol: Synthesis via Diazo Coupling
This protocol describes a representative lab-scale synthesis of ethoxazene hydrochloride.
-
Diazotization of p-Phenetidine:
-
Dissolve p-phenetidine in dilute hydrochloric acid (e.g., 3 M HCl) in a flask and cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold p-phenetidine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete. The formation of p-ethoxybenzenediazonium chloride is complete when the solution gives a positive test with starch-iodide paper.
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of m-phenylenediamine (the coupling agent) in a slightly acidic aqueous solution.
-
Cool the m-phenylenediamine solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.
-
A brightly colored precipitate of the ethoxazene free base should form immediately. The pH is maintained to be slightly acidic to facilitate the electrophilic aromatic substitution.[6]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation, Purification, and Salt Formation:
-
Collect the crude ethoxazene precipitate by vacuum filtration and wash it with cold water to remove residual salts and acids.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure ethoxazene base.
-
Dissolve the purified base in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).
-
Add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution to precipitate ethoxazene hydrochloride.
-
Collect the final crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Methodologies
For drug development and quality control, a stability-indicating analytical method is crucial.[7] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for analyzing compounds like ethoxazene hydrochloride.[8][9] Such methods are designed to separate the active pharmaceutical ingredient (API) from any potential degradation products.[10]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a typical validated method for the quantification and stability assessment of ethoxazene hydrochloride.
-
Instrumentation and Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[11]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture, e.g., Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of ethoxazene HCl (likely in the 240-280 nm and visible range due to the azo chromophore).[8]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve ethoxazene hydrochloride reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh the sample (bulk drug or formulation), dissolve in mobile phase, sonicate to ensure complete dissolution, and dilute to the same concentration as the primary working standard.
-
Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.
-
-
Method Validation (as per ICH Guidelines):
-
Specificity: Perform forced degradation studies to demonstrate that the method can resolve the ethoxazene HCl peak from all potential degradation products.
-
Linearity: Analyze a series of at least five concentrations to establish a linear relationship between peak area and concentration (e.g., 5-150 µg/mL).
-
Accuracy: Determine the recovery of the API by spiking a placebo mixture with known amounts of ethoxazene HCl at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. Express results as Relative Standard Deviation (%RSD).
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) to assess the method's reliability.
-
-
Forced Degradation Study Protocol: Forced degradation or stress testing is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[10][12] The target degradation is typically 5-20%.[12]
-
Acid Hydrolysis: Reflux sample solution with 0.1 N HCl at 60 °C for 2-4 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 60 °C for 1-2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose solid drug substance to dry heat (e.g., 80 °C) for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[13][14]
-
Pharmacological and Biochemical Profile
Ethoxazene's classification as an azo compound is central to its biochemical behavior.[1] While its base form has been noted for potential analgesic use, the primary area of biochemical investigation for this class of compounds is their metabolism.[4]
Mechanism of Action: Metabolic Cleavage
The key metabolic pathway for azo dyes in the body is the reductive cleavage of the azo bond (–N=N–).[1] This biotransformation is primarily carried out by enzymes called azoreductases.[15][16] These enzymes are found in various organisms, including bacteria within the human gut microbiome and in the liver.[1][17]
The reaction breaks the molecule into its constituent aromatic amines.[17][18] This process is critical for understanding the compound's potential efficacy, toxicity, and overall pharmacokinetic profile, as the resulting amines may have their own distinct biological activities and toxicological profiles.[18] Azoreductases are typically flavin-dependent enzymes that use cofactors like NADH or NADPH as electron donors to facilitate the reduction.[16][19]
Safety and Toxicology
The safety profile of ethoxazene hydrochloride is not extensively detailed in publicly available literature. The base compound, ethoxazene, is listed with a hazard code indicating it is a poison.[4] The toxicology of azo compounds is often linked to their metabolic products (aromatic amines), some of which are known to be potentially carcinogenic.[18][20] Therefore, a thorough toxicological assessment, including mutagenicity and carcinogenicity studies of the parent compound and its metabolites, would be a critical component of any drug development program. For detailed handling and safety information, consultation of a comprehensive Safety Data Sheet (SDS) is mandatory.
References
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- 2. chemydata.com [chemydata.com]
- 3. GSRS [precision.fda.gov]
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- 6. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 7. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
- 8. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
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- 13. resolvemass.ca [resolvemass.ca]
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- 15. Azoreductases in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azoreductase and dye detoxification activities of Bacillus velezensis strain AB - PubMed [pubmed.ncbi.nlm.nih.gov]
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